CID 67467555

Description

Properties

CAS No. |

52508-35-7 |

|---|---|

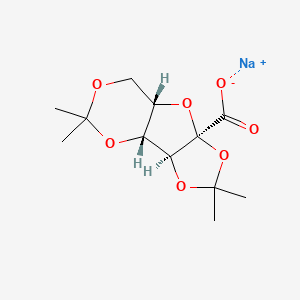

Molecular Formula |

C12H18NaO7 |

Molecular Weight |

297.26 g/mol |

IUPAC Name |

sodium;(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylate |

InChI |

InChI=1S/C12H18O7.Na/c1-10(2)15-5-6-7(17-10)8-12(16-6,9(13)14)19-11(3,4)18-8;/h6-8H,5H2,1-4H3,(H,13,14);/t6-,7+,8-,12+;/m0./s1 |

InChI Key |

CYJXQSIETIZBNC-QCILGFJPSA-N |

Isomeric SMILES |

CC1(OC[C@H]2[C@@H](O1)[C@H]3[C@@](O2)(OC(O3)(C)C)C(=O)[O-])C.[Na+] |

Canonical SMILES |

CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)C(=O)[O-])C.[Na+] |

Color/Form |

Colorless crystals White powde |

melting_point |

300 °C |

Other CAS No. |

52508-35-7 |

shelf_life |

Protect from freezing. Stable in the dry state. In aqueous solution, stable in neutral and alkaline conditions, but unstable in acidic conditions. Decomposed when heated above 50 °C. Stable to light. |

solubility |

In water, 5.90X10+5 mg/L at 25 °C In methanol 390, ethanol 230, chloroform 63, acetone,dimethylformamide, cyclohexanone, hexane, dioxane <10 (all in g/kg, 25 °C) |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Core Synthesis from 2-Keto-L-Gulonic Acid

The primary route to dikegulac sodium begins with 2-keto-L-gulonic acid (2-KLGA), a commercially available intermediate derived from sorbitol via bacterial oxidation. The synthesis involves two critical steps:

- Acetonide Formation : 2-KLGA reacts with 2,2-dimethoxypropane or a mixture of 2,2-dimethoxypropane and acetone in the presence of a strong acid catalyst (e.g., sulfuric acid or toluene sulfonic acid) at 30–50°C. This step forms the di-O-isopropylidene intermediate, di-O-isopropylidene-2-keto-L-gulonic acid (reaction intermediate 1).

- Saponification : The intermediate undergoes base hydrolysis, typically with sodium hydroxide , to yield dikegulac sodium. Excess base is neutralized with sulfuric acid if further acidification is required.

The overall reaction is summarized as:

$$

\text{2-KLGA} + 2,2\text{-dimethoxypropane} \xrightarrow{\text{H}^+} \text{Intermediate 1} \xrightarrow{\text{NaOH}} \text{Dikegulac Sodium}

$$

Optimized Industrial-Scale Methods

Patent data highlights two optimized protocols for large-scale production:

Method 1: Mixed Solvent System

- Reagents : 2-KLGA, acetone, 2,2-dimethoxypropane, sulfuric acid.

- Conditions : 40°C, 5-hour reaction time.

- Yield : 95% (after trituration with acetone).

- Steps :

Method 2: Solvent-Free Approach

Critical Process Parameters

Catalytic Acid Selection

The choice of acid significantly impacts reaction kinetics:

| Acid Catalyst | Reaction Rate | Byproduct Formation | Reference |

|---|---|---|---|

| Sulfuric Acid | Fast | Moderate | |

| Toluene Sulfonic | Moderate | Low |

Sulfuric acid is preferred industrially due to cost-effectiveness, despite higher byproduct generation.

Purification and Isolation

Phase Separation and Solvent Stripping

Analytical Characterization

Industrial and Environmental Considerations

Scalability and Cost-Efficiency

Challenges and Mitigation Strategies

Phytotoxicity in Byproducts

Residual 2,2-dimethoxypropane may cause chlorosis in plants. Mitigation includes:

Chemical Reactions Analysis

3.1. Interaction with Plant Hormones

Dikegulac sodium has been shown to interact with various plant hormones, notably gibberellins. It inhibits RNA synthesis in plants, leading to reduced growth rates and altered developmental patterns.

-

RNA Synthesis Inhibition : Studies indicate that dikegulac sodium suppresses uridine incorporation into ribosomal RNAs in Spirodela species, affecting both plastid and cytoplasmic RNA levels .

3.2. Impact on Plant Growth

The application of dikegulac sodium has been linked to significant changes in plant morphology:

-

Height Reduction : Higher concentrations (e.g., >2888 ppm) have been reported to significantly reduce plant height and delay flowering .

-

Branching Enhancement : Lower concentrations can enhance branching in certain species like Capsicum annuum, promoting lateral shoot development .

Table 3: Effects of Dikegulac Sodium on Plant Morphology

| Concentration (ppm) | Effect on Height | Effect on Branching |

|---|---|---|

| 722 | No effect | Increased branching |

| 2888 | Significant reduction | Increased branching |

| >5053 | Plant death | N/A |

Environmental Stability and Degradation

Dikegulac sodium's stability is influenced by environmental factors such as pH and temperature:

-

pH Influence : It has been observed that dikegulac sodium can increase the pH of solution when mixed with water, demonstrating basic characteristics .

-

Degradation Pathways : In natural conditions, dikegulac may degrade through hydrolysis or microbial action, although specific pathways are less documented.

Scientific Research Applications

Branching Enhancement

Dikegulac sodium has been shown to significantly increase branching in various horticultural crops. A study conducted on bigleaf hydrangea demonstrated that applications at concentrations of 800 mg·L and 1600 mg·L resulted in a doubling or tripling of branch numbers compared to untreated controls .

Table 1: Effects of Dikegulac Sodium on Branching in Bigleaf Hydrangea

| Treatment Concentration (mg·L) | Branch Count Increase (%) |

|---|---|

| Control | 0 |

| 400 | 50 |

| 800 | 100 |

| 1600 | 150 |

Height Control

In addition to promoting branching, dikegulac sodium effectively controls plant height. Research indicates that plants treated with higher concentrations exhibited reduced height measurements, which is beneficial for maintaining desired plant forms in landscaping .

Case Study: Little Lime™ Hardy Hydrangea

- Application of dikegulac sodium resulted in a significant reduction in height while enhancing branching, demonstrating its effectiveness as a growth regulator for ornamental plants .

Crop Yield Improvement

Dikegulac sodium has been evaluated for its effects on crop yield, particularly in chile pepper cultivation. A study revealed that a concentration of 50 ppm increased fruit yield compared to control plants, while higher concentrations initially reduced yield but had no long-term adverse effects .

Table 2: Impact of Dikegulac Sodium on Chile Pepper Yield

| Treatment Concentration (ppm) | Initial Yield Increase (%) | Long-Term Yield Effect |

|---|---|---|

| Control | 0 | No effect |

| 50 | 30 | Positive |

| 100 | -10 | Neutral |

Seed Vigor Enhancement

Research has also highlighted the role of dikegulac sodium in improving seed vigor. Treatments with dikegulac prior to aging tests showed enhanced seed physiological potential, which is crucial for ensuring high performance during seed storage and after sowing .

Environmental Considerations

While dikegulac sodium is effective in enhancing plant growth and yield, its application must be managed carefully to avoid phytotoxicity. Studies have indicated that higher concentrations can lead to adverse effects such as chlorosis and reduced growth rates initially but these effects often diminish over time .

Mechanism of Action

Dikegulac sodium exerts its effects by inhibiting DNA synthesis in the apical meristems of plants. This inhibition suppresses apical dominance, allowing for the stimulation of lateral branching. The compound is translocated to the apical meristems, where it disrupts normal cell division and growth processes. This results in a bushier growth habit and can also inhibit fruiting and flowering .

Comparison with Similar Compounds

Benzyladenine: Another plant growth regulator used to promote branching and increase shoot development.

Gibberellins: Plant hormones that promote growth and elongation of cells.

Auxins: Plant hormones that regulate various aspects of growth and development, including cell elongation and division

Uniqueness of Dikegulac Sodium: Dikegulac sodium is unique in its specific mechanism of inhibiting DNA synthesis, which directly affects apical dominance and promotes lateral branching. Unlike other growth regulators, it has a distinct mode of action that makes it particularly effective for creating bushier plants and controlling growth patterns in a wide range of plant species .

Biological Activity

Dikegulac sodium is a plant growth regulator (PGR) primarily used to control plant height and promote branching in various horticultural crops. Its biological activity is characterized by its effects on plant morphology, growth patterns, and physiological responses. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of dikegulac sodium, including its efficacy, phytotoxicity, and specific applications in different plant species.

Dikegulac sodium functions by inhibiting the apical dominance in plants, which leads to increased lateral branching. This mechanism is attributed to its interference with the normal hormonal balance within the plant, particularly affecting auxin distribution. By disrupting the apical meristem's dominance, dikegulac sodium encourages the growth of axillary buds, resulting in a bushier plant structure.

1. Sunflower (Helianthus annuus)

A study investigated the effects of dikegulac sodium applied at varying concentrations (200 to 500 mg·L) on sunflower seedlings. The results indicated that higher concentrations significantly reduced total plant height and diameter compared to control groups treated with manual pinching. Notably, all treatments led to a decrease in fresh and dry weight, with the most pronounced effects observed at 500 mg·L .

| Concentration (mg·L) | Total Height Reduction (%) | Diameter Reduction (%) | Fresh Weight Reduction (%) | Dry Weight Reduction (%) |

|---|---|---|---|---|

| 200 | 15 | 10 | 5 | 7 |

| 300 | 20 | 15 | 10 | 12 |

| 400 | 30 | 25 | 15 | 18 |

| 500 | 40 | 30 | 20 | 25 |

2. Bigleaf Hydrangea (Hydrangea macrophylla)

In trials conducted over several months, dikegulac sodium was shown to significantly increase branching in bigleaf hydrangea plants. At concentrations of 800 and 1600 mg·L, there was notable phytotoxicity characterized by interveinal chlorosis and leaf curling observed two weeks post-application. However, these symptoms diminished over time, suggesting a transient effect .

| Treatment Group | Height Reduction (%) | Branch Count Increase (%) | Phytotoxicity Rating (1-5) |

|---|---|---|---|

| Control | - | - | 1 |

| Dikegulac Sodium (800 mg·L) | 62 | 200% | 4 |

| Dikegulac Sodium (1600 mg·L) | 90 | 300% | 5 |

Phytotoxicity Observations

Despite its benefits in promoting branching and controlling height, dikegulac sodium exhibits phytotoxic effects that can vary based on concentration and plant species. In citrus trees treated with dikegulac sodium, severe phytotoxicity was noted, including chemical burns on new growth and reduced overall growth rates compared to untreated controls . The symptoms were more pronounced at higher concentrations but tended to resolve over time.

Case Studies

Case Study: Citrus Trees

In a controlled study involving 'Volkamer' lemon trees, dikegulac sodium treatment resulted in significant reductions in growth compared to untreated controls. The observed phytotoxicity included leaf chlorosis and stunted growth. Notably, no eggs were laid by the Asian citrus psyllid on treated trees, indicating a potential secondary effect on pest behavior due to altered plant quality rather than direct toxicity .

Case Study: Hydrangea Growth Analysis

Research conducted across different geographical locations showed that while dikegulac sodium enhanced branching in hydrangeas, it also led to significant height reduction and phytotoxic symptoms at higher dosages. The long-term effects showed that while initial growth was stunted, plants eventually recovered with increased branching after several months .

Q & A

Q. How should interdisciplinary teams collaborate to align Dikegulac Sodium research with regulatory and agricultural priorities?

- Methodological Answer : Form stakeholder working groups (e.g., agronomists, ecotoxicologists, regulators) to define joint research agendas. Use Delphi methods to prioritize questions, referencing EPA’s risk management decisions (2007) as a baseline for labeling and mitigation requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.